Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a cyclobutyl group, a phenylsulfonyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a nitrone and an olefin.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2-ones.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Sulfonyl Compounds: Phenylsulfonyl derivatives such as phenylsulfonyl chloride.
Uniqueness: Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of the cyclobutyl group, phenylsulfonyl group, and pyrrolidine ring, which provides a distinct three-dimensional structure and diverse chemical reactivity .
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPQFVCCRDRUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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